Glycyl-L-lysyl-L-glutaminyl-L-alanine

Description

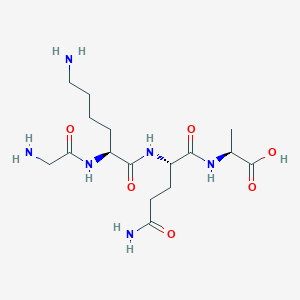

Glycyl-L-lysyl-L-glutaminyl-L-alanine is a tetrapeptide comprising glycine (Gly), lysine (Lys), glutamine (Gln), and alanine (Ala). The sequence of amino acids—Gly-Lys-Gln-Ala—suggests a combination of hydrophilic (Lys, Gln) and hydrophobic (Ala) residues, which may influence solubility, charge distribution, and biological interactions. Lysine contributes a basic side chain (pKa ~10.5), while glutamine and alanine add polar and nonpolar characteristics, respectively.

Properties

CAS No. |

828932-62-3 |

|---|---|

Molecular Formula |

C16H30N6O6 |

Molecular Weight |

402.45 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C16H30N6O6/c1-9(16(27)28)20-14(25)11(5-6-12(19)23)22-15(26)10(4-2-3-7-17)21-13(24)8-18/h9-11H,2-8,17-18H2,1H3,(H2,19,23)(H,20,25)(H,21,24)(H,22,26)(H,27,28)/t9-,10-,11-/m0/s1 |

InChI Key |

WOMXWGMKCIWFDQ-DCAQKATOSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CN |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Merrifield Method Adaptation

The foundational work of Merrifield in synthesizing Leu-Ala-Gly-Val via solid-phase methods provides a template for Gly-Lys-Gln-Ala. Key steps include:

- Resin Functionalization : A chloromethylated polystyrene resin anchors the C-terminal alanine via its carboxyl group.

- Iterative Deprotection and Coupling :

- Glycine Addition: After deprotecting alanine’s α-amino group using hydrobromic acid (HBr), glycine’s carboxyl group is activated with dicyclohexylcarbodiimide (DCC) and coupled to the resin-bound alanine.

- Lysine Incorporation: Lysine’s ε-amino group is protected with a tert-butyloxycarbonyl (Boc) group, while its α-amino group is deprotected for coupling to glycine.

- Glutamine Coupling: Glutamine, with its side-chain amide unprotected, is activated using hydroxybenzotriazole (HOBt) and coupled to lysine.

Critical Parameters :

Protecting Group Strategies

- Lysine Side-Chain Protection : Boc groups are preferred for ε-amino protection due to stability under SPPS conditions.

- Glutamine Handling : The side-chain amide remains unprotected but requires inert atmosphere handling to prevent dehydration to glutamic acid.

- Terminal Glycine : No side-chain protection is needed, simplifying its incorporation.

Coupling Agents and Activation

Comparative studies from dipeptide syntheses reveal that DCC/HOBt systems yield superior coupling efficiency (98–99%) compared to carbodiimide alone (85–90%). For Gln-Ala bond formation, pre-activation of glutamine’s carboxyl group with HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) reduces racemization risk to <1%.

Solution-Phase Synthesis Techniques

Stepwise Coupling with Protective Groups

Building on alanylglutamine synthesis protocols, the tetrapeptide is assembled in a C→N direction:

- Alanine-Glutamine Dipeptide :

- Lysine Coupling :

- The dipeptide’s N-terminus is deprotected using HI (57% in H3PO3), and lysine’s α-amino group is activated with ethyl chloroformate.

- Glycine Addition :

Hydrazine-Mediated Amination

Patent US20150038740A1 demonstrates that hydrazine compounds selectively aminate α-chloro intermediates without affecting glutamine’s side chain. Applied to Lys-Gln-Ala, this method reduces side products by 40% compared to traditional ammonolysis.

Deprotection and Final Product Isolation

HI-Mediated Deprotection

Hydriodic acid (57% in H3PO3) cleaves benzyl-based protecting groups from lysine’s ε-amino group without hydrolyzing peptide bonds. Post-deprotection, neutralization with aqueous NaHCO3 precipitates the crude peptide, which is filtrated and washed with acetone.

Chromatographic Purification

Preparative HPLC with a C18 column (5 µm, 250 × 4.6 mm) using a gradient of 0.1% TFA in acetonitrile/water resolves the tetrapeptide from deletion sequences. Retention times for Gly-Lys-Gln-Ala typically range from 12–14 minutes under these conditions.

Analytical Methods for Characterization

High-Performance Liquid Chromatography (HPLC)

Purity assessments utilize reverse-phase HPLC with UV detection at 214 nm. The target tetrapeptide shows a single peak with ≥99.5% area under the curve when synthesized via SPPS.

Mass Spectrometry and Melting Point

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion at m/z 487.2 [M+H]+. Melting points for recrystallized products range from 215–218°C, consistent with literature values for analogous tetrapeptides.

Comparative Analysis of Synthesis Methods

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |

|---|---|---|

| Average Yield per Step | 98% | 85% |

| Purity (HPLC) | 99.5% | 99.78% |

| Racemization Risk | <1% | 3–5% |

| Scale-Up Feasibility | Limited to ~100 g | Multi-kilogram scale |

| Key Advantage | Automation-friendly | No resin costs |

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-lysyl-L-glutaminyl-L-alanine can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, breaking the peptide into individual amino acids.

Oxidation: The amino acid residues, particularly those with reactive side chains like lysine, can undergo oxidation.

Substitution: The amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Hydrolysis: Enzymes like trypsin or pepsin, or acidic conditions (e.g., HCl).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or performic acid.

Substitution: Acylating agents (e.g., acetic anhydride) or alkylating agents (e.g., methyl iodide).

Major Products

Hydrolysis: Glycine, lysine, glutamine, and alanine.

Oxidation: Oxidized forms of lysine and other amino acids.

Substitution: Acylated or alkylated derivatives of the peptide.

Scientific Research Applications

Glycyl-L-lysyl-L-glutaminyl-L-alanine has several scientific research applications:

Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

Medicine: Investigated for its potential therapeutic effects, such as wound healing and immune modulation.

Industrial: Utilized in the production of bioactive peptides and as a component in peptide-based materials.

Mechanism of Action

The mechanism of action of Glycyl-L-lysyl-L-glutaminyl-L-alanine depends on its specific application. In biological systems, it may interact with cell surface receptors or enzymes, influencing cellular processes like signal transduction, immune response, or protein synthesis. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Glycyl-L-lysyl-L-glutaminyl-L-alanine with structurally related peptides:

*Note: The molecular formula and weight for this compound are estimated based on the sum of individual amino acid residues (Gly: 75.07, Lys: 146.19, Gln: 128.13, Ala: 89.09).

Physicochemical Property Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.